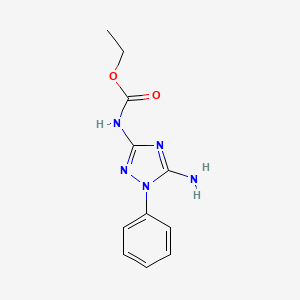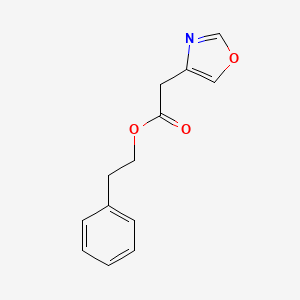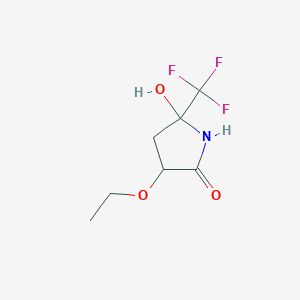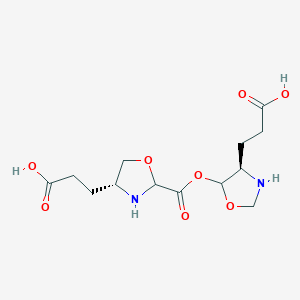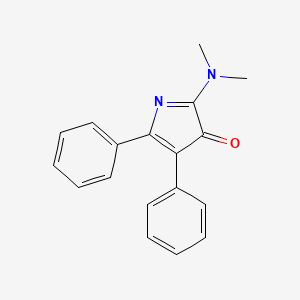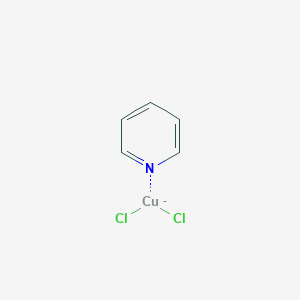
Copper dichloro(pyridine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper dichloro(pyridine)- is a coordination compound that features copper as the central metal ion coordinated to two chloride ions and a pyridine ligand
准备方法
Synthetic Routes and Reaction Conditions
Copper dichloro(pyridine)- can be synthesized by reacting copper(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of copper(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
CuCl2+C5H5N→CuCl2(C5H5N)
Industrial Production Methods
While specific industrial production methods for copper dichloro(pyridine)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
Copper dichloro(pyridine)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The pyridine ligand can be substituted by other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with copper dichloro(pyridine)- include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving copper dichloro(pyridine)- depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the copper center.
科学研究应用
Copper dichloro(pyridine)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antitumor agent and its interactions with biological molecules.
作用机制
The mechanism by which copper dichloro(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various molecular targets, including enzymes and DNA, through coordination bonds. These interactions can influence biological pathways and processes, leading to potential therapeutic effects .
相似化合物的比较
Copper dichloro(pyridine)- can be compared with other similar coordination compounds, such as:
Copper(II) bipyridine complexes: These compounds also feature copper coordinated to nitrogen-containing ligands and exhibit similar catalytic and biological properties.
Copper(II) phenanthroline complexes: These complexes are studied for their antitumor activity and coordination chemistry.
The uniqueness of copper dichloro(pyridine)- lies in its specific ligand environment and the resulting chemical properties, which can be tailored for various applications.
属性
分子式 |
C5H5Cl2CuN- |
|---|---|
分子量 |
213.55 g/mol |
IUPAC 名称 |
dichlorocopper(1-);pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2 |
InChI 键 |
MFDCYVCKKLPHQQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC=C1.Cl[Cu-]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


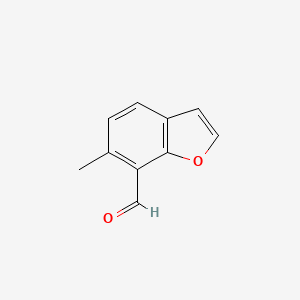
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
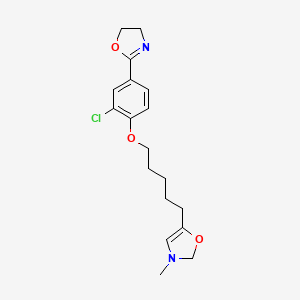
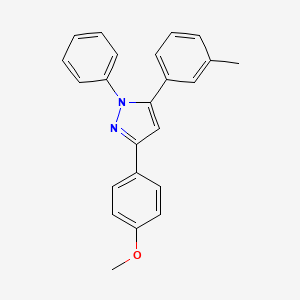
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)

